molecular formula C20H23NO4S B2367873 (E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1424750-02-6

(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B2367873
CAS RN: 1424750-02-6
M. Wt: 373.47
InChI Key: XMBNJHFMCUPALX-UHFFFAOYSA-N
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Description

(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization for Therapeutic Applications

Research has focused on the synthesis and characterization of sulfonamide derivatives for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) benzenesulfonamides have been synthesized and evaluated for their therapeutic potentials. These compounds have shown promising results in reducing inflammation and pain without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Some derivatives also displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential applications in treating hepatitis C virus infections (Küçükgüzel et al., 2013).

Antimicrobial Activity

Sulfonamide compounds have been evaluated for their antimicrobial activity against various bacteria and fungi, providing a foundation for the development of new antimicrobial agents. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamide derivatives, have shown effectiveness against microbial strains, underscoring the potential of sulfonamide-based compounds in addressing antibiotic resistance (Sarvaiya et al., 2019).

Anticancer Properties

The exploration of sulfonamide derivatives for anticancer properties has been significant, with several studies synthesizing novel compounds and evaluating their antiproliferative activity against various cancer cell lines. For example, substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were investigated for their potential as antiproliferative agents, with some compounds showing higher activity than established chemotherapy drugs against specific cancer cell lines (Motavallizadeh et al., 2014).

Selective Inhibitors for Enzymatic Targets

Sulfonamide derivatives have been identified as selective inhibitors for human carbonic anhydrases (hCAs), crucial for various physiological functions. These compounds have shown significant potential as drug candidates for treating diseases associated with aberrant hCA activity, such as glaucoma, epilepsy, and cancer. Studies have synthesized new sulfonamide compounds displaying high selectivity and potency against specific hCA isoforms, opening avenues for targeted therapeutic strategies (Gul et al., 2018).

properties

IUPAC Name

(E)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-15-4-6-17(7-5-15)10-13-26(22,23)21-16(2)18-8-9-19-20(14-18)25-12-3-11-24-19/h4-10,13-14,16,21H,3,11-12H2,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBNJHFMCUPALX-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)C2=CC3=C(C=C2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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